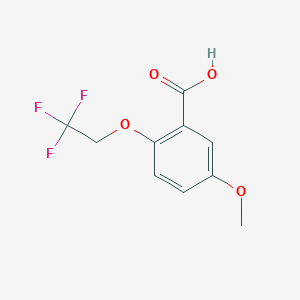

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid

Description

Properties

IUPAC Name |

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-6-2-3-8(7(4-6)9(14)15)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURIZVDDERDREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379495 | |

| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-34-2 | |

| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Building Block

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, bearing the CAS number 35480-52-5, is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by the presence of two trifluoroethoxy groups, which impart unique physicochemical properties. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, with a particular focus on its role as a key intermediate in pharmaceutical development and its potential in advanced materials. We will delve into the scientific principles underpinning its synthesis and utility, offering insights for its practical application in research and development.

Physicochemical Properties: The Influence of Trifluoroethoxy Moieties

The introduction of trifluoroethoxy groups onto the benzoic acid scaffold significantly alters its electronic and steric characteristics, leading to a unique set of properties that are highly desirable in various applications.

| Property | Value | Source(s) |

| CAS Number | 35480-52-5 | [1][2] |

| Molecular Formula | C₁₁H₈F₆O₄ | [1][2] |

| Molecular Weight | 318.17 g/mol | [1][2] |

| Appearance | White to off-white solid/crystal | [3] |

| Melting Point | 121-125 °C | [3] |

| Boiling Point | 320.9 °C | [2] |

| Solubility | Soluble in many organic solvents | [4] |

The strong electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy groups enhances the metabolic stability of molecules incorporating this moiety and can modulate the acidity of the carboxylic acid group.[5][6] Furthermore, these groups can increase lipophilicity, which is a critical parameter in drug design for influencing membrane permeability and bioavailability.[6]

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is typically achieved through a copper-catalyzed Ullmann condensation reaction.[3] This method provides a reliable route to form the aryl-ether bonds.

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures.[3]

Materials:

-

5-bromo-2-chlorobenzoic acid

-

2,2,2-trifluoroethanol

-

Potassium tert-butoxide

-

Copper(I) bromide (CuBr)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tertiary butyl ether (MTB ether)

-

Ethanol

-

Water

-

Neutral alumina

-

Dilute hydrochloric acid

Procedure:

-

To a reaction vessel containing anhydrous THF (300 mL) at room temperature, add potassium tert-butoxide (84.7 g) with stirring.

-

Slowly add 2,2,2-trifluoroethanol (76.0 g) dropwise, ensuring the temperature does not exceed 35 °C.

-

After the addition is complete, continue stirring and add 5-bromo-2-chlorobenzoic acid (29.6 g).

-

Add copper(I) bromide (27.3 g) to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 43 hours.

-

Cool the mixture to 5 °C and slowly pour it into dilute hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Remove the solvent from the organic phase by distillation, which will cause the product to precipitate.

-

Add water (100 mL) to the residue and collect the solid product by filtration.

-

For purification, dissolve the crude product in MTB ether and filter through a neutral alumina column.

-

Evaporate the solvent and recrystallize the product from an ethanol/water mixture to yield pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Mechanistic Considerations: The Ullmann Condensation

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a classic example of an Ullmann-type reaction, which involves the copper-catalyzed formation of an aryl-ether bond.[7][8] The reaction proceeds through a catalytic cycle, with the key steps being the formation of a copper(I) alkoxide and its subsequent reaction with the aryl halide.

Caption: A simplified representation of the Ullmann Condensation catalytic cycle.

The role of copper(I) bromide is to act as a catalyst, facilitating the nucleophilic substitution of the halogens on the benzoic acid ring with the trifluoroethoxide.[9][10] The use of a strong base like potassium tert-butoxide is essential to deprotonate the 2,2,2-trifluoroethanol, forming the highly nucleophilic trifluoroethoxide anion. Several mechanisms have been proposed for the Ullmann reaction, including oxidative addition to form a Cu(III) intermediate followed by reductive elimination, as well as radical pathways.[11]

Spectroscopic Characterization

FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C stretching vibrations of the ether linkages, and strong C-F stretching bands.

Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), confirming the successful incorporation of the bis(trifluoroethoxy)phenyl moiety.[13][14]

Applications in Research and Industry

The unique properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid make it a valuable building block in several fields, most notably in pharmaceuticals and materials science.

Pharmaceutical Intermediate: A Cornerstone in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[15][16]

-

Flecainide Synthesis: It is widely recognized as a crucial precursor in the synthesis of Flecainide, a class Ic antiarrhythmic drug used to treat and prevent abnormal heart rhythms.[1][17] It is also identified as "Flecainide EP Impurity D," highlighting its importance in the quality control of the final drug product.[1][17] The toxicological significance of flecainide itself is well-documented, with a narrow therapeutic window.[18][19][20] While specific toxicological data for this particular impurity is not widely published, controlling its levels in the final active pharmaceutical ingredient is a critical aspect of ensuring drug safety.[21]

-

Anticancer Agents: Research has demonstrated its use as a starting material for the synthesis of novel 1,3-thiazolidin-4-one derivatives that exhibit antiglioma activity.[13] These compounds were designed as inhibitors of AURKA and VEGFR-2, which are key targets in cancer therapy.[13]

Caption: Pharmaceutical applications of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Advanced Materials: Leveraging Fluorine's Influence

The trifluoroethoxy groups in this molecule can impart desirable properties to polymers and coatings.

-

High-Performance Polymers: The incorporation of fluorinated moieties into polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity.[4][22] Poly[bis(2,2,2-trifluoroethoxy)phosphazene], a polymer with similar side groups, exhibits superhydrophobicity, making it suitable for self-cleaning surfaces and stain-resistant textiles.[4][22] While specific applications of polymers derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are not detailed in the available literature, its structure suggests potential for creating specialty polymers for demanding environments, such as in the aerospace and electronics industries.[23][24]

-

Coatings and Adhesives: The enhanced stability and altered surface properties conferred by the trifluoroethoxy groups make this compound a candidate for use in the formulation of high-performance coatings and adhesives that require durability and resistance to harsh conditions.

Drug Delivery Systems

Fluorinated compounds are increasingly being explored for their potential in drug delivery systems.[13] The introduction of fluorine can enhance the stability of drug carriers and improve the cellular uptake of therapeutic agents.[13] While specific drug delivery systems based on 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are not yet reported, its structure provides a versatile platform for the development of novel fluorinated drug carriers.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. It is advised to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Outlook

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a valuable and versatile fluorinated building block with established importance in the pharmaceutical industry and significant potential in materials science. Its synthesis via the Ullmann condensation is a well-understood process, and its unique properties, derived from the trifluoroethoxy groups, make it an attractive component for the design of new drugs and advanced materials. Further research into its applications in specialty polymers, coatings, and drug delivery systems is warranted and could lead to the development of innovative technologies with enhanced performance characteristics.

References

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. Available at: [Link]

-

35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]. Acmec Biochemical. Available at: [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Publications. Available at: [Link]

-

Copper(I) bromide. Wikipedia. Available at: [Link]

-

Poly[bis(2,2,2-trifluoroethoxy)phosphazene] Superhydrophobic Nanofibers. ACS Publications. Available at: [Link]

-

Flecainide Impurities and Related Compound. Veeprho. Available at: [Link]

-

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. SpectraBase. Available at: [Link]

-

Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Semantic Scholar. Available at: [Link]

-

(PDF) The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]

-

Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. Available at: [Link]

-

Copper(I) bromide (CuBr). baseclick GmbH. Available at: [Link]

-

Poly[bis(2,2,2-trifluoroethoxy)phosphazene] superhydrophobic nanofibers. PubMed. Available at: [Link]

-

Fluoroelastomers: synthesis, properties and applications. Elsevier. Available at: [Link]

-

Flecainide toxicity: Cause and contribution to death. ResearchGate. Available at: [Link]

-

Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Flecainide toxicity: A Case Study. YouTube. Available at: [Link]

-

The Case of Flecainide Toxicity: What to Look for and How to Treat. PubMed. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers. PubMed. Available at: [Link]

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. Available at: [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. biosynth.com [biosynth.com]

- 3. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Copper(I) bromide - Wikipedia [en.wikipedia.org]

- 10. Copper(I) bromide (CuBr) [baseclick.eu]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. books.rsc.org [books.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apicule.com [apicule.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. The Case of Flecainide Toxicity: What to Look for and How to Treat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. veeprho.com [veeprho.com]

- 22. Poly[bis(2,2,2-trifluoroethoxy)phosphazene] superhydrophobic nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 20.210.105.67 [20.210.105.67]

- 24. A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in pharmaceutical synthesis and materials science. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, offering in-depth insights into its synthesis, properties, and key applications.

Introduction: The Significance of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantages that have made organofluorine compounds indispensable in modern drug discovery and materials science. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a prime example of a versatile building block that leverages these benefits. Its unique structure, featuring a benzoic acid core flanked by two trifluoroethoxy groups, makes it a crucial intermediate in the synthesis of high-value compounds, most notably the antiarrhythmic drug Flecainide.[1][2] This guide will delve into the critical aspects of this compound, from its synthesis to its application, providing a robust resource for the scientific community.

Molecular Structure and Physicochemical Properties

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white crystalline solid.[3] The presence of the two trifluoroethoxy groups significantly influences its properties, contributing to its thermal stability and solubility in organic solvents.[3]

| Property | Value | Source |

| CAS Number | 35480-52-5 | [4][5][6][7] |

| Molecular Formula | C11H8F6O4 | [3][4][5] |

| Molecular Weight | 318.17 g/mol | [3][4][5] |

| Melting Point | 121-125 °C | [3][8] |

| Appearance | White to almost white powder to crystal | [3] |

| Boiling Point | 320.9 °C | [4] |

| Flash Point | 147.9 °C | [4] |

| Purity (by HPLC) | ≥ 98% | [3][5] |

The structural arrangement of the trifluoroethoxy groups on the benzene ring dictates its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Synthesis Strategies and Methodologies

Several synthetic routes to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been reported, often tailored to specific starting materials and desired purity levels. A common and effective method involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene.

Synthesis from 2,5-bis(2,2,2-trifluoroethoxy)toluene

This approach offers a reliable pathway to the target compound. The key transformation is the oxidation of the methyl group on the toluene ring to a carboxylic acid.

Caption: Synthetic workflow from 2,5-dibromotoluene.

Experimental Protocol:

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene: In a suitable reactor, 2,5-dibromotoluene is reacted with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst.[8]

-

Oxidation: The resulting 2,5-bis(2,2,2-trifluoroethoxy)toluene is mixed with pyridine and water. The pH is adjusted to 11-12 with sodium hydroxide.[8] The mixture is heated to 85°C.

-

Reagent Addition: Potassium permanganate is added portion-wise, maintaining the temperature between 90-100°C.[8]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the crude product is isolated.

-

Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as an off-white powder.[6][8]

Rationale for Experimental Choices:

-

Copper Catalyst: The use of a copper catalyst is crucial for the efficient trifluoroethoxylation of the aromatic ring.

-

Potassium Permanganate: A strong oxidizing agent is required to convert the benzylic methyl group to a carboxylic acid.

-

pH Control: Maintaining a basic pH during the oxidation reaction is important for the stability of the permanganate and the desired reaction pathway.

Alternative Synthetic Routes

Other reported syntheses start from materials such as 1,4-dibromobenzene, 1-bromo-4-fluorobenzene, or 2-bromo-5-chlorobenzoic acid.[8] The choice of starting material often depends on cost, availability, and the desired scale of the synthesis. For instance, a process starting from 5-bromo-2-chlorobenzoic acid involves a copper(I) bromide-catalyzed reaction with potassium tert-butoxide and 2,2,2-trifluoroethanol in tetrahydrofuran.[6]

Analytical Characterization

The identity and purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkages.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product.[5]

Applications in Drug Development and Materials Science

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a valuable building block with diverse applications.

Key Intermediate for Flecainide

The most prominent application of this compound is as a key intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1][2][5] It is also known as "Flecainide EP Impurity D".[4][5][9]

Caption: Conversion to the antiarrhythmic drug Flecainide.

Precursor for Novel Therapeutics

Recent research has demonstrated its use in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used to create 1,3-thiazolidin-4-one derivatives that have been investigated as antiglioma agents, acting as inhibitors of AURKA and VEGFR-2.[10][11] This highlights its potential in the development of new anticancer drugs.

Advanced Materials

The unique properties conferred by the trifluoroethoxy groups make this benzoic acid derivative a candidate for the development of advanced materials.[3] These include:

-

High-Performance Coatings and Adhesives: The fluorinated groups can enhance chemical resistance, durability, and thermal stability.[3]

-

Specialty Polymers: It can be incorporated into polymer backbones to create materials with tailored properties for the automotive and electronics industries.[3]

-

Environmentally Friendly Solvents and Surfactants: Its use is being explored in the context of green chemistry.[3]

Safety and Handling

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid should be handled in accordance with its Material Safety Data Sheet (MSDS).[5] It is recommended to store the compound in a refrigerator at 2-8°C for long-term stability.[5] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a highly functionalized molecule with significant utility in both pharmaceutical and materials science research. Its synthesis, while requiring careful control of reaction conditions, is well-established. Its primary role as a key intermediate in the production of Flecainide underscores its importance in the pharmaceutical industry. Furthermore, ongoing research continues to unveil new applications for this versatile building block in the creation of novel therapeutics and advanced materials. This guide has provided a detailed technical overview to support researchers and developers in their work with this important compound.

References

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega. (2023, November 10). ACS Publications. Retrieved from [Link]

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from [Link]

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3- Thiazolidine-4-one Derivatives as AURKA and VEGFR‑2 Inhibito - Semantic Scholar. (2023, November 10). Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 9. 35480-52-5|2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Introduction: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Flecainide, an antiarrhythmic agent.[1][2] The incorporation of the 2,2,2-trifluoroethoxy moiety can significantly enhance the metabolic stability and lipophilicity of drug candidates, making this a valuable building block in medicinal chemistry.[3] This guide provides a comprehensive overview of the prevalent synthetic pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can be approached from several precursors. The choice of a specific pathway often depends on the availability and cost of starting materials, desired purity, and scalability. Two of the most common strategies involve either the direct trifluoroethylation of a functionalized benzoic acid or a multi-step approach starting from a halogenated benzene derivative.

Strategy A: Direct O-Trifluoroethylation

This is a convergent approach that begins with 2,5-dihydroxybenzoic acid. The core transformation is a double Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4][5]

Strategy B: Multi-step Synthesis from a Halogenated Precursor

This linear approach typically starts with a readily available di-halogenated benzene, such as 1,4-dibromobenzene. This pathway involves the initial formation of the bis(trifluoroethoxy)benzene core, followed by the introduction and subsequent oxidation of a functional group to yield the carboxylic acid.

Below is a DOT language script that visualizes these two primary retrosynthetic strategies.

Figure 1: Retrosynthetic analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Part 2: Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed exploration of two reliable methods for synthesizing the target compound.

Method 1: Synthesis from 2,5-Dihydroxybenzoic Acid via O-Trifluoroethylation

This method is conceptually straightforward, involving the reaction of 2,5-dihydroxybenzoic acid with a trifluoroethylating agent. The use of 2,2,2-trifluoroethyl triflate is a known approach for this transformation.[2] The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ions, generated by a base, act as nucleophiles attacking the electrophilic trifluoroethyl group.[4][5][6]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis from 2,5-dihydroxybenzoic acid.

Experimental Protocol:

-

Materials: 2,5-dihydroxybenzoic acid, 2,2,2-trifluoroethyl triflate, potassium carbonate (anhydrous), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dihydroxybenzoic acid in the chosen solvent.

-

Step 2: Addition of Base: Add an excess of anhydrous potassium carbonate to the solution. This will deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxides.

-

Step 3: Addition of Trifluoroethylating Agent: Slowly add 2,2,2-trifluoroethyl triflate to the reaction mixture. An exothermic reaction may be observed.

-

Step 4: Reaction: Heat the mixture to a temperature of 80-100°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 5: Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and precipitate the product.[2] The crude product is then collected by filtration, washed with water, and dried.

-

Step 6: Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[2][7]

Method 2: Multi-step Synthesis from 1,4-Dibromobenzene

This pathway is extensively documented in the patent literature and is a viable route for large-scale production.[8][9][10] It involves three main stages: ether formation, acetylation, and oxidation.

Reaction Scheme:

Figure 3: Multi-step synthesis from 1,4-dibromobenzene.

Experimental Protocol:

-

Step 1: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene

-

Principle: This step is a copper-catalyzed Ullmann condensation, a variation of the Williamson ether synthesis suitable for aryl halides.

-

Procedure: React 1,4-dibromobenzene with an excess of 2,2,2-trifluoroethanol in the presence of a strong base (like sodium hydride) and a copper catalyst (e.g., copper(I) iodide or bromide).[10][11] The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF at elevated temperatures.

-

-

Step 2: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone

-

Principle: This is a Friedel-Crafts acetylation, where an acetyl group is introduced onto the aromatic ring.

-

Procedure: The product from Step 1 is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[9]

-

-

Step 3: Oxidation to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Principle: The methyl ketone is oxidized to a carboxylic acid via the haloform reaction.

-

Procedure: The acetophenone derivative from Step 2 is treated with an excess of sodium hypochlorite solution.[9][12] The reaction mixture is then acidified to precipitate the desired benzoic acid. A yield of 94.5% with a melting point of 120-122°C has been reported for this step.[9]

-

Part 3: Data Summary and Purity Analysis

The successful synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is confirmed through its physicochemical properties and analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₆O₄ | [1][13] |

| Molecular Weight | 318.17 g/mol | [1][14] |

| Appearance | White to off-white solid/powder | [7][8][15] |

| Melting Point | 119-125°C | [8][9][15] |

| Purity (Typical) | >98% (HPLC) | [7][15] |

| Yield (from acetophenone) | ~94.5% | [9] |

| Yield (from 5-bromo-2-chlorobenzoic acid) | ~81.4% | [2] |

Part 4: Conclusion and Future Perspectives

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is well-established, with multiple viable pathways available to researchers and manufacturers. The choice between a direct O-trifluoroethylation of 2,5-dihydroxybenzoic acid and a multi-step approach from halogenated precursors will be dictated by economic and logistical factors. Both routes, when optimized, can deliver a high-purity product essential for the pharmaceutical industry. Future research may focus on developing more sustainable and atom-economical methods, potentially through the use of novel catalytic systems or flow chemistry to enhance efficiency and safety.

References

- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- WO2002066413A1 - Flecainide synthesis. (n.d.). Google Patents.

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). (n.d.). apicule. Retrieved from [Link]

- US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (n.d.). Google Patents.

- GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide). (n.d.). Google Patents.

- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.

- CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl) benzamidee. (n.d.). Google Patents.

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. Retrieved from [Link]

- WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

-

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (2021). YouTube. Retrieved from [Link]

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 9. GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide) - Google Patents [patents.google.com]

- 10. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 11. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. nbinno.com [nbinno.com]

Biological activity of "2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" derivatives

An In-depth Technical Guide to the Biological Activity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatives

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth exploration of these derivatives, moving beyond the well-established antiarrhythmic properties of its most famous derivative, Flecainide, to encompass recent discoveries in oncology and metabolic diseases. We will delve into the molecular mechanisms, present key structure-activity relationship insights, and provide detailed experimental protocols for assessing the biological activities of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical class.

Part 1: Antiarrhythmic Derivatives - The Flecainide Class

The most extensively studied derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are benzamides with a heterocyclic amide side chain, the foremost of which is N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, known as Flecainide.[1] These compounds are potent class Ic antiarrhythmic agents.

Mechanism of Action: Sodium Channel Blockade

Flecainide and its analogues exert their antiarrhythmic effects primarily by blocking the cardiac sodium channel Nav1.5.[2][3] This blockade is "use-dependent," meaning the drug's affinity for the channel increases with the heart rate, making it particularly effective at suppressing tachyarrhythmias.[3][4] The drug accesses its binding site from the intracellular side when the channel is in the open state, thereby inhibiting the rapid sodium influx (INa) responsible for the upstroke of the cardiac action potential.[2][4] By slowing this upstroke, Flecainide reduces the conduction velocity in the atria, ventricles, and His-Purkinje system.

Flecainide also inhibits the late sodium current (INaL), which can be anti-arrhythmic in conditions like Long QT syndrome, and it has a secondary inhibitory effect on the ryanodine receptor 2 (RyR2), a key regulator of calcium release from the sarcoplasmic reticulum.[2][3][5] This dual action on both sodium and calcium handling contributes to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[5]

Signaling Pathway: Flecainide's Action on Cardiac Myocytes

Caption: Mechanism of Flecainide's antiarrhythmic action.

Electrophysiological Effects

Studies on isolated cardiac muscle fibers have elucidated the complex electrophysiological effects of Flecainide. It produces a concentration-dependent decrease in the maximal rate of rise of the action potential (Vmax).[6][7] Interestingly, it lengthens the action potential duration in ventricular muscle while shortening it in Purkinje fibers.[7] This differential effect is a key aspect of its pharmacological profile.

| Parameter | Effect of Flecainide | Tissue Specificity | Reference |

| Vmax (Maximal Upstroke Velocity) | ↓ (Concentration & Frequency-dependent) | Ventricular Muscle & Purkinje Fibers | [6][7] |

| Action Potential Duration | ↑ | Ventricular Muscle | [7] |

| Action Potential Duration | ↓ | Purkinje Fibers | [7] |

| Effective Refractory Period | ↑ | Atria & Ventricles | [8] |

| Myocardial Contractility | ↓ (Negative Inotropic Effect) | Ventricular Fibers | [6] |

Experimental Protocol: Evaluation of Antiarrhythmic Activity

A common preclinical model for assessing antiarrhythmic efficacy involves inducing ventricular fibrillation in mice.

Objective: To determine the protective effect of a test compound against chloroform-induced ventricular fibrillation.

Methodology:

-

Animal Model: Adult mice.

-

Compound Administration: Test compounds, such as N-(piperidylalkyl)trifluoroethoxybenzamides, are administered orally.[1]

-

Induction of Arrhythmia: After a set period post-administration, mice are exposed to chloroform vapor in a sealed container.[9]

-

Endpoint: The absence or presence of ventricular fibrillation is determined by electrocardiogram (ECG) monitoring.

-

Analysis: The dose at which 50% of the animals are protected from arrhythmia (ED50) is calculated.

Part 2: Anticancer Derivatives - Thiazolidinones and Oxadiazoles

Recent research has expanded the therapeutic landscape for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives into oncology. Novel series of 1,3-thiazolidin-4-ones and 1,3,4-oxadiazoles have been synthesized and evaluated for their antiglioma and broader anticancer activities.[10][11]

Mechanism of Action: Multi-Target Inhibition

These new derivatives have been designed as inhibitors of key proteins implicated in cancer progression, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor cell proliferation and angiogenesis.[10][12] The core 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety serves as a critical anchor for these molecules within the target protein's binding site.

Experimental Workflow: Anticancer Drug Discovery

Caption: Workflow for identifying novel anticancer derivatives.

Antiglioma Activity

A series of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives were tested against the LN229 human glioblastoma cell line.[10][12] Several compounds demonstrated significant cytotoxic effects.

| Compound ID | Substituent (on phenyl ring) | IC50 (µg/mL) against LN229 cells | Reference |

| 5e | 4-Chloro | 6.43 | [12] |

| 5b | 4-Fluoro | 9.48 | [12] |

| 5c | 2,4-Dichloro | 12.16 | [12] |

Similarly, 1,3,4-oxadiazole derivatives bearing the same core scaffold also showed potent cytotoxic efficacy against the LN229 cell line, with compounds 5b , 5d , and 5m from that series inducing significant cell apoptosis.[11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Methodology:

-

Cell Culture: Human glioblastoma cells (e.g., LN229) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[12]

Part 3: Antidiabetic Derivatives - Emerging Potential

The therapeutic applicability of this scaffold extends to metabolic disorders. A study investigating 1,3,4-oxadiazole derivatives identified compounds with potential antidiabetic properties.[11]

In Vivo Activity

The study utilized a genetically modified Drosophila melanogaster (fruit fly) model of diabetes to screen for antidiabetic activity. Among the synthesized compounds, two derivatives, 5d and 5f , were found to significantly lower glucose levels in this model, indicating their potential as novel agents for diabetes management.[11]

Experimental Protocol: Evaluation of Antidiabetic Activity in Drosophila

Objective: To assess the glucose-lowering effects of test compounds in a diabetic fruit fly model.

Methodology:

-

Animal Model: Genetically modified Drosophila melanogaster that exhibit a diabetic phenotype.

-

Dietary Administration: Test compounds are incorporated into the flies' food at specific concentrations.

-

Treatment Period: Flies are maintained on the compound-laced diet for a defined period.

-

Glucose Measurement: Hemolymph (the insect equivalent of blood) is collected from the flies, and glucose levels are measured using a standard glucose assay kit.

-

Analysis: Glucose levels in treated flies are compared to those of untreated diabetic flies and healthy controls to determine the compound's efficacy in reducing hyperglycemia.[11]

Conclusion and Future Directions

The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid scaffold has proven to be remarkably fruitful for the development of biologically active molecules. While its legacy is firmly rooted in the treatment of cardiac arrhythmias with Flecainide, the emergence of novel derivatives with potent anticancer and promising antidiabetic activities signals a new era of therapeutic exploration. The trifluoroethoxy groups are key to modulating the pharmacokinetic and pharmacodynamic properties of these molecules, and their continued exploration is warranted. Future research should focus on optimizing the lead compounds from the anticancer and antidiabetic series to improve their potency and selectivity, as well as elucidating their precise molecular mechanisms of action through advanced biochemical and in vivo studies.

References

[6] Effects of Flecainide on Contractile Force and Electrophysiological Parameters in Cardiac Muscle - PubMed. Available at: [4] Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. Available at: [2] Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC - NIH. Available at: [5] The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - Frontiers. Available at: [8] Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation - PubMed. Available at: [3] Flecainide - Wikipedia. Available at: [10] Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. Available at: [11] 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - MDPI. Available at: [12] Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC - PubMed Central. Available at: [1] Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed. Available at: [9] Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed. Available at: [7] Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed. Available at:

Sources

- 1. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flecainide - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]

- 5. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 6. Effects of flecainide on contractile force and electrophysiological parameters in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent | MDPI [mdpi.com]

- 12. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Flecainide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

Flecainide, a class Ic antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias. Its efficacy is intrinsically linked to its unique chemical structure, characterized by two trifluoroethoxy groups on the aromatic ring. The synthesis of this complex molecule relies on a critical intermediate: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFABA). This guide provides an in-depth exploration of BTFABA, from its fundamental properties to its synthesis and strategic conversion to flecainide, offering a valuable resource for researchers and professionals in the field of pharmaceutical development. Understanding the nuances of BTFABA is paramount for optimizing the synthesis of flecainide, ensuring high purity and yield, which are critical for the production of a safe and effective therapeutic agent.

Physicochemical Properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

A thorough understanding of the physicochemical properties of BTFABA is essential for its handling, purification, and reaction optimization.

| Property | Value | Reference |

| CAS Number | 35480-52-5 | [1][2][3] |

| Molecular Formula | C₁₁H₈F₆O₄ | [1][2][3] |

| Molecular Weight | 318.17 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 119-125 °C | [1] |

| Purity | ≥98.0% | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Multifaceted Approach

The synthesis of BTFABA can be approached from various starting materials, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product.

Route 1: From 2,5-Dihydroxybenzoic Acid

One common approach begins with the readily available 2,5-dihydroxybenzoic acid. This method involves the trifluoroethoxylation of the hydroxyl groups.

Diagram: Synthesis of BTFABA from 2,5-Dihydroxybenzoic Acid

Caption: Synthesis of BTFABA from 2,5-dihydroxybenzoic acid.

A key step in this synthesis is the trifluoroethoxylation reaction.[5] The use of a potent trifluoroethylating agent like trifluoroethylfluoromethylsulfonate allows for the efficient conversion of the hydroxyl groups to their corresponding trifluoroethoxy ethers.[5] Subsequent hydrolysis of the resulting ester yields the desired 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[5]

Route 2: From Halogenated Precursors

Alternative synthetic strategies utilize halogenated aromatic compounds as starting materials. These routes often involve copper-catalyzed trifluoroethoxylation reactions.

Diagram: Synthesis of BTFABA from Halogenated Precursors

Caption: Synthesis of BTFABA from 1,4-dibromobenzene.

One such method starts with 1,4-dibromobenzene, which is reacted with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst to form 1,4-bis(2,2,2-trifluoroethoxy)benzene.[6][7] This intermediate is then acetylated to yield 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is subsequently oxidized to produce BTFABA.[6][7] While effective, a notable drawback of this process is the requirement of a large excess of 2,2,2-trifluoroethanol.[6]

Another patented approach utilizes 5-bromo-2-chlorobenzoic acid as the starting material.[4] This is reacted with potassium tert-butoxide and 2,2,2-trifluoroethanol in the presence of a copper(I) bromide catalyst.[4]

Experimental Protocol: Synthesis of BTFABA from 5-bromo-2-chlorobenzoic acid [4]

-

To a reaction vessel containing 300 mL of tetrahydrofuran (THF) at room temperature, add 84.7 g of potassium tert-butoxide with stirring.

-

Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise, ensuring the reaction temperature does not exceed 35 °C.

-

After the addition is complete, continue stirring and then add 29.6 g of 5-bromo-2-chlorobenzoic acid.

-

Add 27.3 g of copper(I) bromide to the mixture and heat to reflux.

-

After 43 hours, cool the reaction mixture to 5 °C and slowly pour it into dilute hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Remove the solvent from the organic phase by distillation, which will cause the product to precipitate.

-

Add 100 mL of water to the residue and collect the solid product by filtration.

-

For purification, dissolve the crude product in methyl tertiary butyl ether (MTB ether) and filter through a neutral alumina column.

-

Evaporate the solvent and recrystallize the product from an ethanol/water mixture to obtain pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Conversion of BTFABA to Flecainide: The Final Steps

The transformation of BTFABA into flecainide is a critical step that requires careful control to ensure high yield and purity of the final active pharmaceutical ingredient (API). The primary challenge lies in the selective formation of the amide bond between BTFABA and the appropriate piperidine side chain.

Method 1: The Acid Chloride Route

A common and effective method involves the conversion of BTFABA to its more reactive acid chloride derivative. This intermediate then readily reacts with the desired amine to form the amide bond.

Diagram: Conversion of BTFABA to Flecainide via Acid Chloride

Caption: Conversion of BTFABA to Flecainide via the acid chloride route.

This process can be carried out in two main ways: a one-step or a two-step process.[6][8]

-

One-Step Process: The acid chloride of BTFABA is reacted directly with 2-(aminomethyl)piperidine.[6][8] However, a significant drawback of this approach is the lack of selectivity, as the acid chloride can react with both the primary and secondary amines of the piperidine ring, leading to a mixture of acylated isomers.[9]

-

Two-Step Process: To overcome the selectivity issue, the acid chloride is first reacted with 2-(aminomethyl)pyridine to form an amide intermediate.[6][8] The pyridine ring of this intermediate is then catalytically hydrogenated to yield flecainide.[6][8] This two-step process is generally preferred for its higher selectivity and purity of the final product.

Method 2: The Ester Activation Route

To avoid the use of harsh reagents like thionyl chloride and the potential for side reactions, alternative methods involving the activation of BTFABA as an ester have been developed.

Diagram: Conversion of BTFABA to Flecainide via Ester Intermediate

Caption: Conversion of BTFABA to Flecainide via a methyl ester intermediate.

This approach involves converting BTFABA into an activated ester, such as a methyl, ethyl, or even a more activated 2,2,2-trifluoroethyl ester.[8][9] These esters can then selectively react with the primary amino group of 2-(aminomethyl)piperidine to furnish flecainide with high yield and purity.[10]

Experimental Protocol: Synthesis of Flecainide from Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate [5]

-

In a suitable reaction vessel, combine 1.5 g of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 0.62 g of 2-(aminomethyl)piperidine in 3 ml of toluene.

-

Stir the mixture at reflux for 10 hours.

-

After cooling to room temperature, add 10 ml of water and separate the two layers.

-

Extract the aqueous layer with toluene (2 x 10 ml).

-

Combine the organic layers and wash with water (3 x 10 ml).

-

Concentrate the organic layer under reduced pressure to yield flecainide free base as a white solid.

Analytical Methods for Quality Control

Ensuring the purity of BTFABA and the final flecainide product is of utmost importance in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are powerful analytical techniques for this purpose.

A typical HPLC method for the analysis of BTFABA would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile and water gradient, with UV detection. The specific parameters would need to be optimized to achieve good separation of BTFABA from any starting materials or by-products.

For flecainide and its impurities, established HPLC and UPLC-MS methods are available. These methods are crucial for stability testing and for ensuring that the final product meets the stringent requirements of regulatory bodies.

Safety and Handling

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a chemical that requires careful handling in a laboratory or manufacturing setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area to avoid inhalation of dust or vapors.

Conclusion: The Indispensable Role of a Key Intermediate

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid stands as a testament to the critical role of intermediates in the synthesis of complex pharmaceutical compounds. Its successful and efficient synthesis is a key determinant in the overall efficiency and cost-effectiveness of flecainide production. The various synthetic routes to BTFABA offer flexibility to manufacturers, allowing them to choose the most suitable process based on their specific needs and resources. A thorough understanding of the chemistry, from the synthesis of this pivotal intermediate to its conversion to the final API, is essential for any scientist or researcher involved in the development and manufacturing of flecainide. Continued research into more efficient and greener synthetic methodologies for BTFABA will undoubtedly contribute to the improved production of this vital antiarrhythmic medication.

References

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. WO2002066413A1 - Flecainide synthesis.

-

New Drug Approvals. Flecainide acetate. [Link]

-

Justia Patents. Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. [Link]

-

AWS. Original Research Article. [Link]

-

PubChem. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. [Link]

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

-

Acmec Biochemical. 35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 5. Flecainide synthesis - chemicalbook [chemicalbook.com]

- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 7. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

"2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" solubility

An In-Depth Technical Guide to the Solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Foreword: A Molecule Defined by Duality

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest in modern medicinal and materials chemistry. Its structure presents a fascinating duality: a hydrophilic carboxylic acid functional group, which can be ionized, appended to an aromatic core made profoundly lipophilic by two electron-withdrawing trifluoroethoxy substituents. This structure imparts unique electronic and conformational properties, but it also creates significant challenges and opportunities regarding its solubility—a critical parameter that governs its utility in drug formulation, reaction kinetics, and material processing.

This guide moves beyond a simple data sheet. It serves as a comprehensive manual for the research scientist, providing a deep dive into the theoretical underpinnings of this molecule's solubility, a robust, field-proven experimental protocol for its precise determination, and the strategic rationale behind each step.

Physicochemical Profile and Theoretical Solubility Predictions

To understand solubility, we must first understand the molecule itself. The properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are dominated by the interplay between its three key structural motifs.

Molecular Structure & Properties:

-

Chemical Formula: C₁₁H₈F₆O₄[1]

-

Molecular Weight: 318.17 g/mol [1]

-

Appearance: White to Off-White Solid[2]

-

Predicted LogP: 3.267[3]

-

Topological Polar Surface Area (TPSA): 55.76 Ų[3]

Analysis of Structural Features:

-

Benzoic Acid Core: This provides a site for deprotonation (pKa). The acidity of the carboxylic acid is significantly enhanced by the electron-withdrawing nature of the trifluoroethoxy groups. This means at physiological pH and in basic solutions, the molecule will exist as a more soluble carboxylate anion.

-

Trifluoroethoxy Groups (-OCH₂CF₃): These two groups are the dominant feature. The CF₃ moieties are highly lipophilic and oleophobic (repel oils), contributing to a high predicted LogP value.[3] This suggests poor solubility in aqueous media at neutral pH but good solubility in specific organic solvents. The incorporation of fluorine can drastically alter chemical properties, often increasing lipophilicity and stability.[4]

Predicted Solubility Behavior:

-

Aqueous Solubility: Expected to be very low in neutral water (pH ~7) due to the large, hydrophobic fluorinated side chains. However, solubility will increase dramatically as the pH rises above the compound's pKa, leading to the formation of the highly polar carboxylate salt.

-

Organic Solvent Solubility: High solubility is predicted in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate both the polar carboxylic acid head and the less polar aromatic body. It is also expected to be soluble in alcohols like methanol and ethanol. A purification procedure notes its recrystallization from an ethanol/water mixture, indicating solubility in hot ethanol and lower solubility upon cooling or water addition.[2] Fluorine-rich compounds are known to dissolve well in fluorous solvents.[5]

The Cornerstone of Characterization: Experimental Solubility Determination

Theoretical predictions provide a valuable starting point, but for scientific and regulatory purposes, empirical data is non-negotiable. The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method , as recommended by organizations like the OECD (Guideline 105) and ICH. The protocol below is a validated, trustworthy system for generating reliable solubility data.

Principle: A supersaturated solution of the compound is prepared in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

I. Materials and Reagents:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (>98% purity)[2]

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile, DMSO)

-

HPLC-grade solvents for mobile phase

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)

-

Autosampler vials and volumetric flasks

II. Preparation of Calibration Standards:

-

Rationale: A robust calibration curve is essential for accurate quantification.

-

Procedure: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile). b. Perform serial dilutions to create a set of at least five standards spanning the expected solubility range (e.g., 100, 50, 10, 1, 0.1 µg/mL). c. Inject each standard into the HPLC system and record the peak area. d. Plot peak area versus concentration and perform a linear regression. The R² value must be >0.995 for the curve to be considered valid.

III. The Shake-Flask Experiment:

-

Rationale: This ensures that the system reaches true thermodynamic equilibrium.

-

Procedure: a. Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. b. Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

IV. Sample Processing and Analysis:

-

Rationale: Proper separation of the solid from the liquid phase is critical to avoid artificially inflated results.

-

Procedure: a. After incubation, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Crucial Step: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates. e. Accurately dilute the filtered supernatant with mobile phase to bring its concentration within the range of the calibration curve. f. Inject the diluted sample into the HPLC and determine the peak area.

V. Calculation:

-

Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The following table provides a template for presenting the experimentally determined solubility values.

Table 1: Thermodynamic Solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid at 25°C

| Solvent / Medium | Dielectric Constant | Solubility (µg/mL) | Solubility (mM) | Classification |

| 0.1 M HCl (pH 1) | ~80 | Expected Low | TBD | Practically Insoluble |

| Purified Water | 80.1 | Expected Low | TBD | Very Slightly Soluble |

| pH 7.4 Buffer | ~80 | Expected Moderate | TBD | Sparingly Soluble |

| 0.1 M NaOH (pH 13) | ~80 | Expected High | TBD | Soluble |

| Methanol | 32.7 | Expected High | TBD | Freely Soluble |

| Acetonitrile | 37.5 | Expected High | TBD | Freely Soluble |

| DMSO | 47.2 | Expected Very High | TBD | Very Soluble |

| Dichloromethane | 9.1 | Expected Moderate | TBD | Sparingly Soluble |

TBD: To Be Determined experimentally.

Conclusion: A Strategic Perspective for the Scientist

Understanding the solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is not merely an academic exercise; it is a prerequisite for its effective application. The data generated through the robust protocol described herein will empower researchers in diverse fields. For medicinal chemists, this information is vital for designing viable drug candidates and formulations.[6] For process chemists, it dictates the choice of reaction solvents and purification methods.[2] The pronounced pH-dependent aqueous solubility, a direct consequence of its acidic nature, is a key characteristic that can be leveraged for developing oral dosage forms or controlled-release systems. By grounding theoretical predictions in rigorous experimental data, we unlock the full potential of this unique fluorinated molecule.

References

- 1-Fluorononane - Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqi7QKx_z_VNQz6m5n71yCzSNl0Rj0usXFPpoA7dIS_q1jbuVlxu96ybMteL0ABr-MtV7Dhvp9Q3nrHNgledc_Bd0x4Ocb0mJ51sCMEBzwYiGh3sLRwITB8DWxWDwdwFeExN90WQeglMOiXqU=]

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrPNYKsNP3QOJByx_CvHTfhDphKQfYWUc4OT4V6W3O4GB14DbARBM1Lb4GXe60K-NMM6MbBixZ1XaGsiaaTFAQ5IngD-IXqA6vNf_eNpn5urNzD2JjgafNue7mONeVxRzePCfySyQwGQCkaMiy2wqgwcwksGfqziga0zEZyNgzTw==]

- PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtubnJ_GNE8K1jHi5egVzJLNTOHji-a7fgCe0yJ96J6m8SeA1Gu2CRGencYBlb07pdhu2Jacupu3H2jXBeE_BlwT6uNi0-DDlS30YaUKNk1W9tHckSKJ7vi41sgB0dAjp1lQt3a4RNqeL3SJrYTZQZpWM-TajW0Zm5J2tmS8__KGeXxO9hXWAiNjcEtwWrSvtVDSgObsfeUPuVj9Cq8qtzRbG7BEhEHCyLkPnmoOp3mjeVtDT5Q==]

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB_F_o0-CWVqgLCj0QihLmqo4Q864XkMIzg1_3VHj_hHA6qGmo4RJUYq99Ol2_5T20tMnJTLSQ8Q1sHOOKlmNNYy1ofxvIbgnRBGWlGUEyr5QKmiWj4hci4AsNpkWNFqw9JiPpcH5LZqmeQkR3arEaVMQVOauswdkyO8ZsDvQeUgEFeemhbxY7gjp54IMi]

- Fluorous Solvents | TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfkaTrhhrGXEDSKoBcye3LyxbEaohDm7mmgfLean2sJ9pR83-kdY-R6JcV9voIIRh25TFmLNHLczi4_SQYtwG5geQy3sbFa0V90EIs8j96BFmPGdf30faZwaWWo1zymlRyrVZmkA==]

- 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7aVh4OZdM_6V36wY9Ysy5mm39U43Gu6sKvdWNEuEEiz1Hn00vh-Az4xYbWqomAAHYkYY4zi4xasEhPiiY89c10t873Lk4j7cvQioDclNZnddnhEtb66EhEzvyY3nfBIay_s9cMCvl7XvwNGN2164CYnEs3NZnmwnxCeUWYZ-9ryB0LyDCVqnwwlvOdz_RBtnhqy4Y2jbdHPF4zQ==]

- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid AldrichCPR | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz7OwUzCwxhOfiXSOh8stpND5ToCvJviY2xTHJLWWyrYWWA-dWwDtw0_s_xXq6fdviFBWJdnJo7C15SxTRr_XCJoXqj8F1sgCR2SCCKZgFRwjrhFULUFzGBLm0WrI1W0t8IsFcDaSKLajfP5dtQLrtq1lP4Fjo1A==]

- 35480-52-5 | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNtjEdHE29Xk7Juja1PHyT66snbVJnpzQAVP15IDVFTFK2SarHJRHQrV-JuNL60oqdm_Ua81DVNl1CaauTUy5ElfDkfokc7_vkeIfqpxuQZ4pnuM88gGdLs1yar_A08cYbI2J0hzsOSxIiV557XprtHRaEqYvMQus=]

- Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? - Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmQymz7X9px-DIUXDEPaprJWsN48dMqvxT7JUwgdMlZ15EQvQfv5_quxP5NCPH1P0OOf6NMj-WirHGCb8oXJDjHEgXXNCcANKVYLKI412jW4Z8HQXy_I202PKKVy-uf-qdUFuUpNfsci23E5MjDjJ4GsIW-Jgg3YkhJ9TUSKN69n6I4RhZ9a1kFoCq1QwA7kvRRi6Hmsul8bSp-dfJn_-NSc8PiPnrkApxHdTZzHj0YMSnB-F2KSkw287FKupRUS8H]

- Solubility of KF in four organic solvents and thermodynamic dissolution functions - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV2NJEaKRK4XQ8qSpl5cIYtYStLFvGJFXJFvsUdGf2oQqXp4z_gGM2lUQCoVFoj5W6ZFYlIUB-_PRUia550sPz_TOSujHi3Tip-5RwWm9_iur-a5jQdO0ysk_amF0eL_f8y9E4G-qMH0lqW7sqQHyGk8XoSsH7Uh3gzPf5KtthF9QvBvv5_EpG6_N5A_reQ12Th7k-Owpyeh13FQmRSAAjL7RV7CEaF82RBKKjsb4dgsxxgJqyWxEYyHx6-QBp7cA=]

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpUpt3GFJaG5QkOjm-oar8vUJedWlgpc9LLHU16v233vO1TU232JQRg9NHjryGWS4yZZBFsgmcmXl6aPwaYWGup2THqd_XIvRPZwzwUOgUPogbvemvihf5ngL5MX7TZLTogPo=]

Sources

"2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" molecular weight

An In-Depth Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical and materials science sectors. Its molecular structure, characterized by a benzoic acid core substituted with two trifluoroethoxy groups, imparts unique properties that enhance the thermal stability, chemical resistance, and bioavailability of its derivatives. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight of 318.17 g/mol .[1][2][3][4] We will explore validated synthesis and purification protocols, delve into its critical application as a key intermediate in the production of the antiarrhythmic drug Flecainide, and touch upon its emerging roles in advanced polymer chemistry and oncology research.

Molecular Characteristics and Physicochemical Properties

The chemical identity and behavior of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No: 35480-52-5) are dictated by its unique molecular architecture.[1] The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring significantly influences the acidity of the carboxylic acid moiety and the overall reactivity of the molecule. These fluorine-rich side chains are instrumental in enhancing the lipophilicity and metabolic stability of derivative compounds, a highly desirable trait in drug development.[2]

The compound typically presents as a white to off-white crystalline solid.[2][5] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 318.17 g/mol | [1][2][4][6] |

| Molecular Formula | C₁₁H₈F₆O₄ | [1][2][4][6] |

| CAS Number | 35480-52-5 | [1][2][4][5] |

| Melting Point | 120 - 125 °C | [2][5][7] |

| Appearance | White to Off-White Solid/Crystal | [2][5] |

| Purity (Typical) | ≥ 98% (HPLC/GC) | [2][5] |

| Boiling Point | 320.9 °C | [6] |

| Flash Point | 147.9 °C | [6] |

Synthesis and Purification: A Validated Protocol